(R)-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester
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Overview
Description
“®-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester” is a type of tert-butyl ester. Tert-butyl esters are commonly used in organic chemistry as protective groups due to their stability . They are known to be stable under a variety of conditions, including different pH levels and temperatures .
Synthesis Analysis
The synthesis of tert-butyl esters often involves the reaction of the corresponding carboxylic acid with tert-butanol in the presence of a strong acid . Aqueous phosphoric acid is an effective, environmentally benign, selective and mild reagent for the deprotection of tert-butyl esters . The reactions are high yielding, and the workup is convenient .Chemical Reactions Analysis
Tert-butyl esters can undergo a variety of chemical reactions. For example, they can be deprotected using aqueous phosphoric acid . They can also be converted to other functional groups. For instance, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .Scientific Research Applications
Peptide Chemical Synthesis
®-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate is likely used in peptide chemical synthesis. The tert-butyl group is commonly employed as a protecting group for amino acids during synthesis, which is crucial for preventing unwanted side reactions and ensuring the correct sequence is formed .
Protein Modification
Similar to its role in peptide synthesis, this compound may be used for protein modification. Protecting groups like tert-butyl esters are used to modify specific amino acids within proteins, which can alter their function or stability .
Asymmetric Synthesis
Given its chiral nature, ®-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate may be used in asymmetric synthesis to create enantiomerically pure compounds, which are important in pharmaceuticals and agrochemicals .
Selective Deprotection
The tert-butyl group can be selectively removed without affecting other protective groups in a molecule, which is a valuable step in multi-step organic syntheses .
Safety And Hazards
Tert-butyl esters, including “®-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester”, should be handled with care. They are combustible and can cause harm if ingested or if they come into contact with the skin or eyes . Appropriate personal protective equipment should be worn when handling these chemicals .
Future Directions
The future directions in the research and application of tert-butyl esters like “®-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester” could involve the development of more efficient and environmentally friendly methods for their synthesis and deprotection . There is also potential for exploring their use in the synthesis of new compounds of pharmaceutical importance .
properties
IUPAC Name |
tert-butyl (2R)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-6-7(12)5-8(13)11(6)9(14)15-10(2,3)4/h6H,5H2,1-4H3/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXSMICXDWTYCA-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC(=O)N1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)CC(=O)N1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724903 |
Source
|
Record name | tert-Butyl (2R)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester | |
CAS RN |
1313710-31-4 |
Source
|
Record name | tert-Butyl (2R)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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